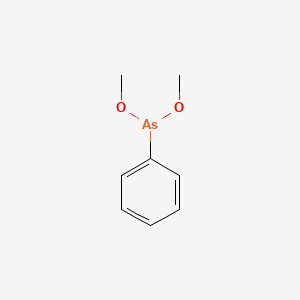
Dimethyl benzenearsonite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl benzenearsonite is an organoarsenic compound that features a benzene ring substituted with two methyl groups and an arsonite group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl benzenearsonite can be synthesized through several methods. One common approach involves the reaction of dimethyl benzene (xylene) with arsenic trioxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl benzenearsonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethyl benzenearsonate.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Dimethyl benzenearsonate.
Reduction: Various lower oxidation state arsenic compounds.
Substitution: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl benzenearsonite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as an antimicrobial agent and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in cancer treatment.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl benzenearsonite involves its interaction with cellular components and enzymes. The arsonite group can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key metabolic pathways and induce cellular stress responses. The compound’s effects on molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Dimethyl benzenearsonate: An oxidized form of dimethyl benzenearsonite.
Trimethyl benzenearsonite: A related compound with three methyl groups.
Phenylarsine oxide: Another organoarsenic compound with a similar structure.
Comparison: this compound is unique due to its specific substitution pattern and reactivity. Compared to its oxidized form, dimethyl benzenearsonate, it has different chemical properties and reactivity. Trimethyl benzenearsonite and phenylarsine oxide have distinct substitution patterns, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
24582-52-3 |
|---|---|
Molekularformel |
C8H11AsO2 |
Molekulargewicht |
214.09 g/mol |
IUPAC-Name |
dimethoxy(phenyl)arsane |
InChI |
InChI=1S/C8H11AsO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
FCPNWSMWJFTMTH-UHFFFAOYSA-N |
Kanonische SMILES |
CO[As](C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


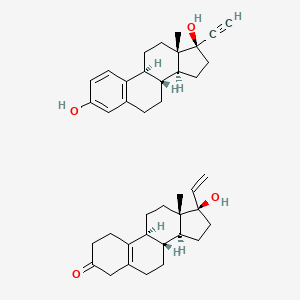
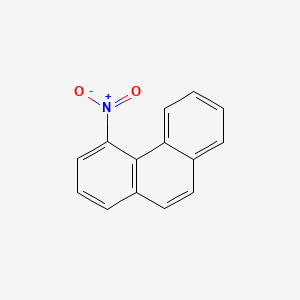
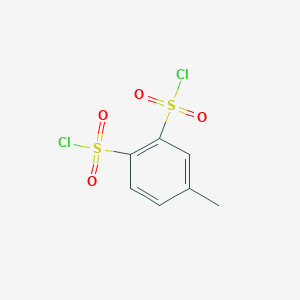
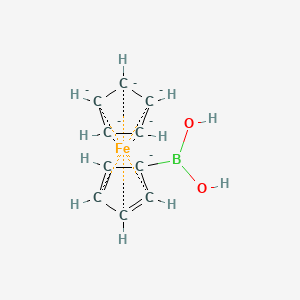
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
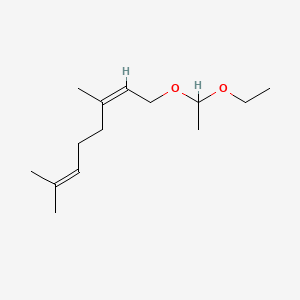
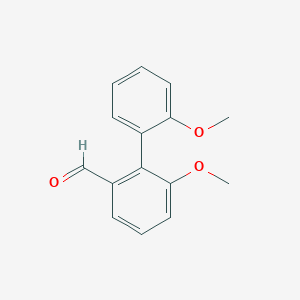
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
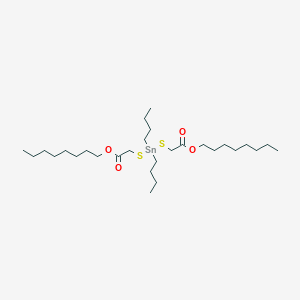
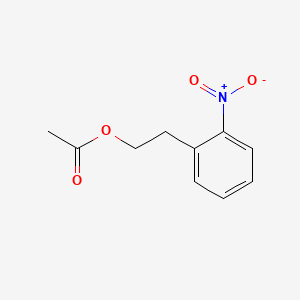

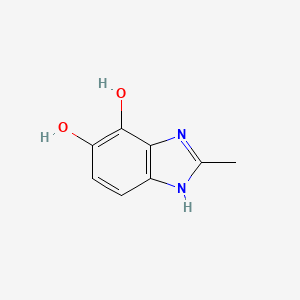
![Thymine,[2-14C]](/img/structure/B13788745.png)
